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Ethyl 2-Cyano-3-cyclohexylpropanoate

Cat. No.: B2807608
CAS No.: 78811-40-2
M. Wt: 209.289
InChI Key: HKECEGDLGAASSN-UHFFFAOYSA-N
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Description

Historical Context and Contemporary Relevance within Cyanoester Chemistry

The field of cyanoester chemistry is built upon foundational reactions and versatile building blocks that have been instrumental in the advancement of organic synthesis. Cyanoesters, characterized by a nitrile (-C≡N) and an ester (-COOR) group, are a prominent class of compounds, with ethyl cyanoacetate (B8463686) being a quintessential example. Historically, such compounds are recognized as "active methylene" compounds, where the methylene (B1212753) group adjacent to the two electron-withdrawing groups exhibits significant acidity, enabling a wide range of carbon-carbon bond-forming reactions.

Ethyl 2-Cyano-3-cyclohexylpropanoate is a specific derivative within this broader class. While not as extensively documented as simpler cyanoacetates, its relevance is demonstrated in contemporary research, particularly in the development and validation of new synthetic methods. Modern organic chemistry often utilizes molecules like this compound as benchmark substrates to test the scope and efficiency of novel catalytic reactions. For instance, its synthesis has been reported as a model product in a copper-catalyzed cyanoalkylation of electron-deficient alkenes, showcasing the compound's utility in exploring modern catalytic systems. rsc.org

Structural Features and Reactivity Potential of the Cyclohexylpropanoate Scaffold

The molecular architecture of this compound dictates its chemical behavior. Its structure consists of a propanoate backbone with three key functional components: an ethyl ester group, a cyano group at the alpha (α) carbon, and a cyclohexyl ring attached to the beta (β) carbon.

The α-Cyano Ester Moiety: The presence of both the cyano and the ethyl ester groups on the same carbon atom significantly increases the acidity of the α-hydrogen. This makes the α-carbon a nucleophilic center after deprotonation, which is the basis for its involvement in classic C-C bond-forming reactions like alkylations and condensations.

The Cyclohexyl Group: The non-polar, bulky cyclohexyl group at the β-position increases the molecule's lipophilicity and steric profile compared to simpler, linear alkyl-substituted cyanoesters. This can influence its solubility in organic solvents and the stereochemical outcome of reactions.

The reactivity and synthesis of this scaffold are well-illustrated by established organic reactions. One documented pathway involves a tandem Knoevenagel condensation and reduction sequence, starting from cyclohexanecarboxaldehyde (B41370) and ethyl cyanoacetate. core.ac.uk The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.comnumberanalytics.com Subsequent reduction of this unsaturated intermediate yields the final saturated product. Another synthetic approach involves the conjugate addition (Michael reaction) of a cyanide source to an appropriate α,β-unsaturated ester, a fundamental reaction for forming 1,5-dicarbonyl compounds and related structures. wikipedia.orgmasterorganicchemistry.comlibretexts.org A modern variation of this is the direct cyanoalkylation of an alkene precursor. rsc.org

Overview of Key Research Areas and Unaddressed Challenges Pertaining to this compound

The primary research area where this compound appears is in the advancement of synthetic methodology . It serves as a proof-of-concept product to demonstrate the viability of new chemical transformations. For example, its successful synthesis with a 78% yield in a novel photochemical, copper-catalyzed reaction highlights its role as a useful substrate for validating complex reaction mechanisms. rsc.org Its formation via a Knoevenagel condensation/reduction pathway also places it within research focused on tandem reactions and process efficiency. core.ac.uk

The principal unaddressed challenge concerning this compound is the lack of dedicated research into its specific properties and potential applications. While its synthesis is documented, there is a significant gap in the scientific literature regarding its own reactivity, its potential as a precursor for more complex molecules (e.g., in pharmaceutical or materials science), or how the cyclohexyl moiety influences its biological or physical properties in comparison to other cyanoesters. The compound has been used to prove a synthetic concept, but its own chemical utility remains largely unexplored, representing an open area for future investigation.

Data Tables

Table 1: Compound Identification This table provides standard identification information for this compound.

IdentifierValue
Chemical Name This compound
CAS Number 78811-40-2 bldpharm.comsigmaaldrich.comscribd.coma2bchem.comfujifilm.com
Molecular Formula C₁₂H₁₉NO₂ bldpharm.com
Molecular Weight 209.28 g/mol bldpharm.com

Table 2: Spectroscopic Data The following table details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data as reported in the literature. rsc.org

TechniqueParameterReported Data
¹H NMR SolventCDCl₃
Chemical Shift (δ)4.26 (q, J = 7.1 Hz, 2H), 3.56 (dd, J = 9.1, 6.4 Hz, 1H), 1.93 – 1.64 (m, 7H), 1.62 – 1.43 (m, 1H), 1.39 – 1.11 (m, 6H), 1.05 – 0.82 (m, 2H)
¹³C NMR SolventCDCl₃
Chemical Shift (δ)166.53, 116.67, 62.66, 36.95, 35.26, 35.15, 32.97, 31.90, 26.10, 25.82, 25.70, 13.91
HRMS (ESI) Ion[M+Na]⁺
Calculated m/z232.1308
Found m/z232.1308

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO2 B2807608 Ethyl 2-Cyano-3-cyclohexylpropanoate CAS No. 78811-40-2

Properties

IUPAC Name

ethyl 2-cyano-3-cyclohexylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h10-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKECEGDLGAASSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Transformations Involving Ethyl 2 Cyano 3 Cyclohexylpropanoate Scaffolds

Radical Reaction Mechanisms under Photoredox Catalysis

Visible-light photoredox catalysis has become a powerful tool for generating radical species under exceptionally mild conditions. ethz.ch These methods rely on photocatalysts that, upon light absorption, can engage in single-electron transfer (SET) processes with organic substrates to produce reactive radical intermediates. princeton.edu For scaffolds like Ethyl 2-Cyano-3-cyclohexylpropanoate, which are excellent Michael acceptors, this approach enables a variety of carbon-carbon bond-forming reactions. acs.orgnih.gov

Single-Electron Transfer (SET) Processes and Radical Generation

The initiation of radical reactions involving the this compound scaffold begins with the photoexcitation of a photocatalyst (PC), such as a ruthenium or iridium polypyridyl complex. princeton.edu Upon absorbing visible light, the photocatalyst reaches an excited state (PC*) that is both a more potent oxidant and reductant than its ground state. princeton.edu This excited state can initiate a single-electron transfer (SET) event in one of two primary quenching cycles:

Oxidative Quenching Cycle: The excited photocatalyst (PC*) accepts an electron from a suitable donor molecule (D), resulting in a reduced photocatalyst (PC•⁻) and a radical cation (D•⁺). The reduced photocatalyst can then transfer an electron to a radical precursor to generate the reactive radical.

Reductive Quenching Cycle: The excited photocatalyst (PC*) donates an electron to an acceptor molecule (A), typically a radical precursor, generating an oxidized photocatalyst (PC•⁺) and a radical anion (A•⁻). The radical anion can then fragment to produce a neutral radical species. researchgate.net

In a typical reaction designed to functionalize the this compound scaffold, an alkyl radical (R•) is generated from a precursor like an alkylborate, a carboxylic acid, or an alkyl halide. ethz.chresearchgate.net For instance, an excited photocatalyst can oxidize an organoborate, which then undergoes deboronation to yield a carbon-centered radical. researchgate.net This radical generation occurs under mild conditions, avoiding the harsh reagents often required in traditional organic synthesis. nih.gov

Table 1: Redox Potentials of Common Photocatalysts

Photocatalyst Ground State E₁/₂(PC⁺/PC) [V vs SCE] Excited State E₁/₂(PC⁺/PC*) [V vs SCE] Excited State E₁/₂(PC*/PC⁻) [V vs SCE]
fac-Ir(ppy)₃ +1.21 -1.73 +0.31
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ +1.29 -0.89 +1.21
Ru(bpy)₃Cl₂ +1.29 -0.81 +0.77

Data sourced from literature to illustrate typical values for common photocatalysts. acs.orgnih.gov

Intermediacy of Alkyl Radicals and Subsequent Trapping

Once generated, the alkyl radical (R•) is a highly reactive intermediate. As a nucleophilic species, it readily adds to the electron-deficient double bond of the this compound scaffold in a conjugate addition or Michael addition fashion. nih.gov This step is highly efficient due to the electrophilic nature of the alkene, which is activated by the electron-withdrawing cyano and ester groups.

The addition of the radical R• to the β-carbon of the propanoate scaffold generates a new, more stable radical intermediate centered on the α-carbon. This α-cyano-α-carboxy radical is stabilized by resonance delocalization onto the adjacent cyano and carbonyl groups. This intermediate is then "trapped" to form the final, stable product. Trapping can occur via several pathways:

Hydrogen Atom Transfer (HAT): The radical intermediate can abstract a hydrogen atom from a suitable hydrogen donor in the reaction mixture, such as a thiol or Hantzsch ester, to yield the final saturated product. princeton.edu

Reductive Trapping: The radical can be reduced by the photocatalyst in its reduced state (PC•⁻) to form an anion. This anion is subsequently protonated by a proton source in the medium to give the final product. This step regenerates the ground-state photocatalyst, closing the catalytic cycle. ethz.ch

Detailed Analysis of Catalytic Cycles in Dual Systems (Photoredox/Metal)

The scope of photoredox catalysis can be significantly expanded by coupling it with another catalytic cycle, most notably transition metal catalysis, in what is known as a dual catalytic system. acs.org Dual photoredox/nickel catalysis has emerged as a powerful strategy for the functionalization of alkenes. nih.govrsc.orgresearchgate.net In these systems, the photocatalyst and the nickel catalyst work synergistically to achieve transformations that are not possible with either catalyst alone. rsc.org

A plausible catalytic cycle for the arylation of the this compound scaffold using an aryl halide (Ar-X) is as follows:

Photocatalytic Cycle:

A photocatalyst (PC), such as an Iridium complex, absorbs visible light to form its excited state (PC*).

The excited PC* is reductively quenched by a Ni(0) species, generating a Ni(I) complex and the reduced photocatalyst (PC•⁻).

The reduced photocatalyst (PC•⁻) engages in a single-electron transfer with the aryl halide (Ar-X), reducing it to generate an aryl radical (Ar•) and regenerating the ground-state photocatalyst (PC).

Nickel Catalytic Cycle:

A low-valent Ni(0) complex is generated, often in situ.

The photogenerated aryl radical (Ar•) is trapped by the Ni(I) complex to form an Ar-Ni(II) species. An alternative pathway involves the oxidative addition of the aryl radical to Ni(0) to form a Ni(I)-aryl species.

The this compound scaffold coordinates to the nickel center.

Migratory insertion of the alkene into the Ni-Ar bond occurs, forming a new C-C bond and a nickel-enolate intermediate.

This intermediate is then protonated or undergoes another reaction step to release the product and a Ni(II) species.

The Ni(II) species is reduced back to the catalytically active Ni(0) state by the photocatalyst to complete the cycle.

This dual catalytic approach allows for the formation of challenging carbon-carbon bonds under remarkably mild conditions with high functional group tolerance. nih.gov

Transition Metal-Catalyzed Reaction Pathways

Beyond photoredox catalysis, transition metals can directly catalyze transformations of cyano-substituted esters through pathways involving fundamental organometallic steps. nih.govnih.gov These reactions typically proceed via catalytic cycles involving changes in the metal's oxidation state and coordination environment.

Investigation of Oxidative Addition and Reductive Elimination Steps

Oxidative addition and reductive elimination are fundamental, often reciprocal, steps in a vast number of transition metal-catalyzed reactions. wikipedia.orgnumberanalytics.com

Oxidative Addition: This process involves the insertion of a metal center into a covalent bond (A-B), which cleaves the bond and forms two new bonds to the metal (M-A and M-B). umb.edu In this step, both the formal oxidation state and the coordination number of the metal increase, typically by two. youtube.com For a substrate like this compound, potential (though often challenging) oxidative addition sites could include the C-H bonds on the cyclohexyl ring or at the α-carbon. The process is generally favored for metals that are electron-rich and have accessible higher oxidation states. wikipedia.org

Reductive Elimination: This is the microscopic reverse of oxidative addition. wikipedia.org Two ligands (A and B) bound to the metal center couple to form a new A-B bond, are released from the metal's coordination sphere, and the metal's oxidation state and coordination number decrease by two. nih.gov This step is crucial as it is often the final, product-forming step in catalytic cross-coupling reactions. For a reaction involving the this compound scaffold, reductive elimination would be the key step that forges the new C-C or C-heteroatom bond at the α or β position.

Table 2: General Characteristics of Oxidative Addition and Reductive Elimination

Process Change in Oxidation State Change in Coordination Number Key Requirement
Oxidative Addition Increases by 2 Increases by 2 Vacant coordination site on metal

Stereochemical Aspects of Organometallic Intermediates

The three-dimensional arrangement of atoms (stereochemistry) in the final product is often determined by the geometry of the organometallic intermediates within the catalytic cycle. ntu.edu.sg Transition metal complexes can adopt various geometries, such as square planar or octahedral, depending on the metal and its coordination number.

During a catalytic cycle, the substrate coordinates to the metal center, forming an organometallic intermediate. The stereochemical outcome of the reaction is influenced by several factors:

Ligand Geometry: For reductive elimination to occur, the two ligands that will form the new bond must typically be positioned cis (adjacent) to each other in the metal's coordination sphere. umb.edu

Steric Hindrance: The bulky cyclohexyl group on the this compound scaffold can sterically influence how the molecule coordinates to the metal center. This can direct subsequent steps, such as migratory insertion, to occur from a less hindered face, thereby controlling the diastereoselectivity of the product.

Electronic Effects: The electron-withdrawing cyano and ester groups can also influence the electronic properties of the intermediate, affecting bond strengths and the relative stability of different geometric isomers.

By carefully selecting the metal, ligands, and reaction conditions, it is possible to control the geometry of these intermediates and, consequently, the stereochemical makeup of the final product. ntu.edu.sg

Computational Chemistry and Theoretical Studies

To achieve a deeper understanding of the reaction mechanisms, transition states, and factors governing selectivity in transformations involving this compound, computational chemistry serves as a powerful predictive tool. Theoretical studies, particularly those employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can provide insights at an atomic level that are often inaccessible through experimental methods alone. These computational approaches are invaluable for mapping potential energy surfaces, elucidating the roles of catalysts and solvents, and predicting the stability of reactive intermediates.

Density Functional Theory (DFT) for Reaction Profile and Selectivity Prediction

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of complex organic reactions. mdpi.comnih.gov For reactions involving scaffolds like this compound, DFT calculations can elucidate the entire reaction energy profile, including the structures of transition states and intermediates. This allows for the prediction of reaction kinetics and thermodynamics, providing a basis for understanding and predicting product selectivity. researchgate.net

For instance, in analogous Michael addition reactions, which are key to the synthesis of such propanoate derivatives, DFT has been used to explore diastereoselectivity. researchgate.net Theoretical investigations can model the approach of a nucleophile to the Michael acceptor, revealing the steric and electronic factors that favor the formation of one diastereomer over another. Calculations at levels like B3LYP/6-31+G* can determine which product is thermodynamically more stable. researchgate.net

A hypothetical DFT study on the base-catalyzed self-condensation of a related α,β-unsaturated cyanoester could involve calculating the activation energies (ΔG‡) for different potential pathways. By comparing the energy barriers of competing transition states, the most likely reaction mechanism can be identified. Key parameters often calculated include the energies of reactants, transition states (TS), intermediates (Int), and products, typically in a relevant solvent model (e.g., using the Polarizable Continuum Model, PCM).

Table 1: Illustrative DFT-Calculated Energy Profile for a Michael Addition This table presents hypothetical data for a model reaction to illustrate the application of DFT.

Species Description Relative Free Energy (kcal/mol)
R + Nuc Reactants (Unsaturated ester + Nucleophile) 0.0
TS1 Transition State for C-C bond formation (Re face attack) +15.2
Int1 Intermediate from Re face attack -5.4
TS2 Transition State for C-C bond formation (Si face attack) +17.8
Int2 Intermediate from Si face attack -4.1
P1 Product 1 (from Int1) -12.6

Calculations performed at the B3LYP/6-311+G(d,p) level with PCM (Toluene).

The data in Table 1 illustrates how DFT can predict selectivity. The lower activation energy for the formation of Intermediate 1 via TS1 (+15.2 kcal/mol) compared to Intermediate 2 via TS2 (+17.8 kcal/mol) suggests that Product 1 would be the kinetically favored product. Such insights are crucial for designing reactions that yield a desired stereoisomer.

Molecular Dynamics Simulations of Reactive Species

While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations can model the explicit interactions between reactive species and solvent molecules, offering insights into solvation effects, conformational flexibility, and the diffusion of reactants. acs.org

In the context of reactions involving this compound, MD simulations could be used to study several aspects:

Conformational Analysis: The cyclohexyl group can adopt various conformations (e.g., chair, boat), which can influence the steric environment around the reactive center. MD simulations can determine the relative populations of these conformers in solution and how they might affect the approach of a reactant.

Solvent Shell Structure: The organization of solvent molecules around a reactive intermediate can significantly impact its stability and reactivity. MD can model this "solvent shell" and reveal specific interactions like hydrogen bonding that might stabilize a transition state.

Encounter Dynamics: For bimolecular reactions, MD can simulate the process of two reactant molecules diffusing through the solvent, forming an encounter complex, and achieving the correct orientation for a reaction to occur.

Table 2: Typical Parameters for an MD Simulation of a Reactive Intermediate This table provides example parameters for a hypothetical MD simulation.

Parameter Value/Description Purpose
System 1 Intermediate Molecule + ~2000 Toluene Molecules To simulate the reactive species in a relevant solvent environment.
Force Field OPLS-AA (for organic molecules) Defines the potential energy function for atomic interactions.
Ensemble NPT (Isothermal-Isobaric) Maintains constant Number of particles, Pressure, and Temperature.
Temperature 298 K Simulates reaction at standard room temperature.
Pressure 1 atm Simulates reaction at standard atmospheric pressure.
Simulation Time 100 ns (nanoseconds) Provides a sufficient timescale to observe molecular motions and interactions.

By analyzing the trajectories from an MD simulation, researchers can extract valuable information, such as the radial distribution functions describing the proximity of solvent molecules to specific atoms or the dihedral angle distributions characterizing the conformational preferences of the cyclohexyl ring. This dynamic information complements the static picture provided by DFT, leading to a more complete and nuanced understanding of the reaction mechanism.

Reactivity and Chemical Transformations of Ethyl 2 Cyano 3 Cyclohexylpropanoate in Synthetic Chemistry

C-H Functionalization of Unactivated Bonds in Analogous Systems

The direct functionalization of unactivated C-H bonds is a paramount goal in organic synthesis, offering a more atom-economical and efficient approach to constructing complex molecules. While specific studies on the C-H functionalization of Ethyl 2-Cyano-3-cyclohexylpropanoate are not extensively documented, the reactivity of analogous systems provides valuable insights into its potential in this area. Palladium-catalyzed C-H activation, in particular, has emerged as a powerful tool for the functionalization of both sp² and sp³ C-H bonds.

In systems analogous to this compound, the presence of directing groups can facilitate regioselective C-H activation. The ester or nitrile functionalities within the molecule could potentially serve as directing groups, guiding a transition metal catalyst to activate a specific C-H bond on the cyclohexyl ring. Research in palladium-catalyzed reactions has demonstrated the functionalization of alkyl C-H bonds through various redox cycles, including Pd(0)/Pd(II) and Pd(II)/Pd(IV) pathways. For instance, the use of chelating ligands can promote the activation of C(sp³)–H bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The following table summarizes key aspects of palladium-catalyzed C-H functionalization relevant to analogous systems:

Catalyst SystemDirecting GroupC-H Bond TypeTransformation
Pd(OAc)₂ / LigandCarbonyl, Nitrilesp³ C-HArylation, Alkylation, Amination
Pd(II) / Pd(IV) CatalysisAmide, Oximesp³ C-HAcetoxylation, Halogenation

These examples underscore the potential for selective modification of the cyclohexyl moiety in this compound, paving the way for the synthesis of more complex and functionalized derivatives.

Carbonyl-Ene Type Reactions and Related Additions

The active methylene (B1212753) group in this compound, flanked by the electron-withdrawing nitrile and ester groups, is highly acidic and readily participates in a variety of nucleophilic addition reactions. A prominent example is the Knoevenagel condensation, which is a modification of the aldol condensation. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

In the context of this compound, the analogous reaction would be the condensation of ethyl cyanoacetate (B8463686) with an aldehyde or ketone. For instance, the reaction of ethyl cyanoacetate with cyclohexanecarboxaldehyde (B41370) in the presence of a weak base like piperidine or an amine salt would yield an α,β-unsaturated dicarbonyl compound. thermofisher.com The general mechanism involves the deprotonation of the active methylene group to form a carbanion, which then attacks the carbonyl carbon of the aldehyde or ketone. The resulting β-hydroxy intermediate readily undergoes dehydration to form the final condensed product. sigmaaldrich.com

The table below outlines the key features of the Knoevenagel condensation with ethyl cyanoacetate as a representative analog:

ReactantsCatalystProduct TypeKey Features
Ethyl cyanoacetate, Aldehyde/KetoneWeak Base (e.g., piperidine, DBU)α,β-unsaturated dicarbonylFormation of a new C=C bond; water is eliminated.
Ethyl cyanoacetate, BenzaldehydeNano-Fe₃O₄@EAEthyl 2-cyano-3-phenylacrylateHigh yield, short reaction time, simple workup. oiccpress.com

While direct examples of carbonyl-ene reactions with this compound are scarce, the principles of the Knoevenagel condensation highlight the reactivity of its active methylene group and its potential to engage in similar addition-elimination pathways.

Cascade Reactions and Tandem Transformations

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions are highly efficient in terms of atom economy and step economy, enabling the rapid construction of complex molecular architectures. This compound and its parent compound, ethyl cyanoacetate, are excellent substrates for cascade reactions due to their multiple reactive sites.

One notable example is the three-component cascade reaction involving an aldehyde, ethyl cyanoacetate, and a 2-alkenyl aniline in the presence of a base like DBU to synthesize highly substituted tetrahydroquinolines. This reaction proceeds through an initial Knoevenagel condensation of the aldehyde and ethyl cyanoacetate, followed by an aza-Michael-Michael addition cascade with the 2-alkenyl aniline.

Another example is the addition-cyclization-decarboxylation cascade triggered by the conjugate addition of ethyl cyanoacetate to isocyanoalkenes. This process, facilitated by a base, leads to the efficient synthesis of nitrile-substituted 2,3-dihydro-1H-pyrroles.

The following table provides examples of cascade reactions involving ethyl cyanoacetate, illustrating the potential of this compound in similar transformations:

Reaction TypeKey ReactantsProduct
Three-component cascadeAldehyde, Ethyl cyanoacetate, 2-Alkenyl anilineSubstituted Tetrahydroquinoline
Addition-cyclization-decarboxylationIsocyanoalkene, Ethyl cyanoacetateNitrile-substituted Dihydropyrrole
Esterification/Knoevenagel cascadeAcetal, Cyanoacetic acid(E)-α,β-unsaturated carboxylic ester

These examples demonstrate the power of cascade reactions in leveraging the inherent reactivity of the cyanoacetate core to build complex heterocyclic and carbocyclic frameworks in a single pot.

Strategic Utility as a Synthon in Retrosynthetic Analysis

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. In this process, hypothetical charged fragments called "synthons" are identified, which correspond to real-world "synthetic equivalents." amazonaws.com this compound, due to its functional group array, can be considered a versatile synthon for various molecular fragments.

The active methylene group, after deprotonation, can act as a nucleophilic synthon, specifically a ⁻CH(CN)COOEt synthon. This synthon is a synthetic equivalent for a two-carbon building block that can introduce a cyano and an ester group simultaneously. For example, in the retrosynthesis of a more complex molecule containing a R-CH(CN)COOEt fragment, a key disconnection would lead back to an alkyl halide (R-X) and this compound (or its parent, ethyl cyanoacetate).

Furthermore, the α,β-unsaturated product derived from a Knoevenagel condensation of this compound can serve as an electrophilic synthon in Michael additions. This allows for the formation of a new carbon-carbon bond at the β-position relative to the cyano and ester groups.

The table below illustrates the utility of the cyanoacetate core as a synthon in retrosynthetic analysis:

SynthonSynthetic EquivalentCorresponding Reaction
⁻CH(CN)COOEtEthyl cyanoacetate + BaseAlkylation
R-CH=C(CN)COOEt (electrophile)Knoevenagel adductMichael Addition
Acyl anion equivalent (⁻C=O)Cyanohydrin derived from an aldehydeUmpolung reactivity journalspress.com

The strategic application of this compound as a synthon allows for the logical and efficient planning of synthetic routes to a wide array of complex target molecules, including pharmaceuticals and natural products. wikipedia.org

Design, Synthesis, and Characterization of Structural Analogs and Derivatives

Exploration of Alkyl and Aryl Substituent Effects on Cyano-Propanoate Systems

The electronic and steric properties of substituents on alkyl and aryl groups within cyano-propanoate systems significantly influence their chemical reactivity and physical properties. The reactivity of the active methylene (B1212753) group in compounds like ethyl cyanoacetate (B8463686) is a key factor in condensation reactions. The electronic influence of substituents can be categorized into inductive and resonance effects, which are transmitted through the molecular framework. ucsb.edu

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) attached to an aryl ring, for instance in analogs like (E)-ethyl-2-cyano-3-(aryl)acrylates, can alter the electron density across the molecule. researchgate.net Studies on the amination of aryl halides show a direct correlation between the electron-withdrawing or -donating ability of substituents, as measured by Hammett σ parameters, and the activation energies for C-N bond formation. nih.gov EWGs on the aryl ring generally increase the reactivity of the molecule towards nucleophilic attack by lowering the activation energy barrier. nih.gov Conversely, EDGs tend to decrease reactivity. ucsb.edu

The effect of substituents is additive and diminishes with increasing distance from the reaction center. ucsb.edu For example, in the context of carboxylic acid acidity, substituting a hydrogen atom with a chlorine atom on the alpha-carbon significantly increases acidity, and this effect is amplified with multiple chlorine substitutions. ucsb.edu While direct studies on Ethyl 2-Cyano-3-cyclohexylpropanoate are limited, the principles observed in related systems, such as substituted cumyl carbocations and carboxylic acids, suggest that adding electron-withdrawing substituents to the cyclohexyl ring would increase the acidity of the alpha-proton, potentially increasing its reactivity in base-catalyzed reactions. ucsb.edu

Research on the synthesis of various 3-(R-phenyl)-2-cyanoacrylates demonstrates the practical application of these principles. The piperidine-catalyzed Knoevenagel condensation between substituted benzoic aldehydes and an alkyl ester of cyanoacetic acid proceeds with good yields, indicating that a range of electronic effects on the aryl ring is well-tolerated in this key synthetic step. researchgate.net

Table 1: Influence of Aryl Substituents on the Synthesis of Propyl 3-phenyl-2-cyanoacrylate Analogs

R-phenyl Substituent Aldehyde Precursor Product Yield (%)
2,4,6-trimethyl 2,4,6-Trimethylbenzaldehyde Propyl 3-(2,4,6-trimethylphenyl)-2-cyanoacrylate 72-97
2,4,5-trimethoxy 2,4,5-Trimethoxybenzaldehyde Propyl 3-(2,4,5-trimethoxyphenyl)-2-cyanoacrylate 72-97
3,4,5-trimethoxy 3,4,5-Trimethoxybenzaldehyde Propyl 3-(3,4,5-trimethoxyphenyl)-2-cyanoacrylate 72-97
4-hydroxy-3,5-dimethyl 4-Hydroxy-3,5-dimethylbenzaldehyde Propyl 3-(4-hydroxy-3,5-dimethylphenyl)-2-cyanoacrylate 72-97

Data derived from the synthesis of novel phenyl-trisubstituted propyl 3-(R-phenyl)-2-cyanoacrylates. researchgate.net

Functionalization of the Cyclohexyl Moiety

Functionalization of the cyclohexyl ring in molecules related to this compound can introduce new chemical properties and opportunities for further molecular elaboration. While direct examples of functionalizing the cyclohexyl group on the target compound are not prevalent, synthetic strategies from related molecules can be inferred. The core structure can be seen as an analog of substituted cyclohexyl compounds used in various syntheses.

One approach to functionalization involves using a precursor molecule that already contains a substituted cyclohexyl ring before its incorporation into the cyano-propanoate structure. For example, a substituted cyclohexanecarboxaldehyde (B41370) could be used in a Knoevenagel condensation with ethyl cyanoacetate to yield a product with a functionalized cyclohexyl moiety.

Alternatively, direct modification of the cyclohexyl ring after the formation of the cyano-propanoate backbone can be envisioned. Reactions targeting the C-H bonds of the cyclohexane ring are challenging but can be achieved through various modern synthetic methods, such as free-radical halogenation, although selectivity can be an issue.

In a broader context, the synthesis of complex natural products provides examples of intramolecular cyclization involving cyano groups and other functionalities, leading to functionalized ring systems. For instance, the intramolecular regioselective cyclization of a 2-cyano-3,10-diketone triterpenoid derivative under basic conditions leads to the formation of an A-pentacyclic alkene β-ketonitrile, effectively functionalizing a six-membered ring within a complex scaffold. mdpi.com This demonstrates that the cyano-propanoate structure can participate in reactions that build new features onto the adjacent carbocyclic framework. mdpi.com

Incorporation of the this compound Moiety into Peptidomimetics and Complex Molecules

The this compound structure can serve as a versatile building block, or synthon, for the creation of more complex molecules, including peptidomimetics. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, and often incorporate non-natural amino acid analogs to improve properties like stability and bioavailability. The cyano-propanoate moiety can be considered a precursor to a β- or γ-amino acid analog containing a cyclohexyl side chain.

For example, the cyano group can be reduced to a primary amine, and the ethyl ester can be hydrolyzed to a carboxylic acid, yielding a cyclohexyl-substituted amino acid. This non-natural amino acid could then be incorporated into a peptide sequence using standard peptide synthesis protocols. A related compound, (S)-2-(Cyano-methyl-amino)-propionic acid (S)-2-cyclohexyl-1-methyl-ethyl ester, showcases a structure where a cyano group is part of an N-substituted amino acid derivative, highlighting the compatibility of the cyano group within peptide-like frameworks. nih.gov

The synthesis of various heterocyclic compounds often relies on building blocks similar to ethyl cyanoacetate. wikipedia.org For instance, ethyl cyanoacetate is a key starting material for synthesizing a wide range of heterocycles like pyrazoles, pyrimidines, and pyrroles, which are themselves important scaffolds in medicinal chemistry and complex molecule synthesis. wikipedia.org The Knoevenagel condensation of ethyl cyanoacetate with aldehydes is a foundational step in the synthesis of allopurinol and trimethoprim. wikipedia.org By analogy, this compound or its derivatives could be employed in similar cyclization and condensation reactions to generate complex, polycyclic structures with a pendant cyclohexyl group.

Furthermore, the [3+2] cycloaddition reaction of (iso)quinolinium ylides with fumaronitrile, a dicyano-substituted alkene, leads to the formation of complex fused pyrrole systems. nih.gov This demonstrates the utility of the cyano group as a reactive handle for constructing intricate molecular architectures. nih.gov

Development of Polymeric Structures Derived from Related Monomers

While this compound itself is not a typical monomer for polymerization, structurally related compounds, particularly alkyl 2-cyanoacrylates, are well-known for their ability to form polymers. nih.govafinitica.com Alkyl 2-cyanoacrylates are vinyl monomers characterized by high reactivity due to the presence of two electron-withdrawing groups (cyano and ester) on the same carbon atom of the double bond. nih.govresearchgate.net This electronic feature makes them highly susceptible to anionic polymerization. afinitica.comresearchgate.net

The most common application of this reactivity is in "super glue" adhesives, where monomers like methyl 2-cyanoacrylate or ethyl 2-cyanoacrylate undergo rapid anionic polymerization initiated by weak bases, such as moisture on a surface. nih.govmsu.edu The polymerization proceeds via a chain-growth mechanism, forming high molecular weight poly(alkyl cyanoacrylate)s. nih.gov

Radical polymerization of cyanoacrylates is more challenging due to their propensity for anionic polymerization but can be achieved under acidic conditions to suppress anionic initiation. nih.gov Copolymers can be readily formed by reacting cyanoacrylate monomers with other monosubstituted alkenes like ethenylbenzene (styrene). researchgate.net These copolymerizations often result in polymers with alternating monomer units. researchgate.net For example, the copolymerization of various propyl 3-phenyl-2-cyanoacrylates with ethenylbenzene yields copolymers with molecular weights ranging from 3.9 to 27.8 kD and glass transition temperatures (Tg) between 81 and 129 °C. researchgate.net

The development of controlled polymerization techniques has also been applied to these monomers. Anionic polymerization using superbases to activate a thiophenol initiator allows for the synthesis of well-defined poly(alkyl cyanoacrylate)s with adjustable molecular weights and narrower molar mass dispersities (Đ < 1.4). utwente.nl This control is crucial for applications where polymer properties must be precisely tuned. utwente.nl

Table 2: Properties of Copolymers from Ethenylbenzene and Substituted Propyl Cyanoacrylates

Cyanoacrylate Monomer Molecular Weight (kD) Cyanoacrylate Content (mol%) Glass Transition Temp (Tg, °C)
Propyl 3-(2,4,6-trimethylphenyl)-2-cyanoacrylate Copolymer 3.9 - 27.8 8.4 - 25.8 81 - 129
Propyl 3-(2,4,5-trimethoxyphenyl)-2-cyanoacrylate Copolymer 3.9 - 27.8 8.4 - 25.8 81 - 129
Propyl 3-(3,4,5-trimethoxyphenyl)-2-cyanoacrylate Copolymer 3.9 - 27.8 8.4 - 25.8 81 - 129

Data represents the range of properties obtained for a series of copolymers synthesized from different substituted propyl phenylcyanoacrylates and ethenylbenzene. researchgate.net

Advanced Analytical and Spectroscopic Techniques for Chemical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation and Isomer Differentiation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR would be crucial for the structural confirmation of Ethyl 2-Cyano-3-cyclohexylpropanoate.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms and their connectivity. Key expected signals would include a triplet and a quartet for the ethyl ester group (-OCH₂CH₃), multiplets for the numerous protons of the cyclohexyl ring, and signals corresponding to the protons on the propanoate backbone at positions 2 and 3. The coupling patterns and chemical shifts of the protons at the chiral centers (C2 and C3) would be complex and essential for distinguishing between possible diastereomers.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This includes the carbons of the ethyl group, the cyclohexyl ring, the propanoate backbone, the ester carbonyl group (C=O), and the nitrile carbon (-C≡N). The chemical shifts would provide definitive evidence for the carbon skeleton. mdpi.com

Mass Spectrometry (HRMS, ESI-TOFMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy.

Exact Mass Determination: Techniques such as Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOFMS) would be used to measure the exact mass of the molecular ion. nih.gov This experimental value can be compared to the calculated mass of the chemical formula for this compound (C₁₂H₁₉NO₂) to confirm its elemental composition.

Fragmentation Analysis: The mass spectrum also provides information about the molecule's structure through its fragmentation pattern. Characteristic fragments would likely include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), or cleavage of the cyclohexyl ring. Analyzing these fragments helps to piece together the molecular structure, corroborating the NMR data.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands. mdpi.com

Functional GroupExpected Wavenumber (cm⁻¹)Description
C≡N (Nitrile)~2250A sharp, medium-intensity peak characteristic of the nitrile stretch.
C=O (Ester)~1735-1750A strong, sharp peak corresponding to the carbonyl stretch.
C-O (Ester)~1150-1250Stretching vibration of the ester C-O bond.
C-H (Aliphatic)~2850-2960Stretching vibrations for the sp³ C-H bonds in the cyclohexyl and ethyl groups.

This table presents expected ranges for functional groups.

The presence of these specific bands would provide strong evidence for the key functional moieties within the molecule.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are vital for separating the compound from any impurities and for analyzing stereoisomers.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods to determine the purity of a synthesized compound. A pure sample of this compound would ideally show a single major peak in the chromatogram.

Enantiomeric Excess Determination: Since the molecule contains at least two chiral centers (at C2 and C3), it can exist as multiple stereoisomers (enantiomers and diastereomers). Chiral chromatography, using either chiral stationary phases in HPLC or GC, would be necessary to separate these stereoisomers. This analysis is critical for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of a sample, which is particularly important in pharmaceutical and stereoselective synthesis applications.

X-ray Crystallography for Solid-State Structural Analysis

If this compound can be obtained as a suitable single crystal, X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov This method would offer unambiguous proof of the molecule's stereochemistry and conformation in the solid state. Although crystallographic data for the specific title compound is not found, studies on similar structures like ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate demonstrate the power of this technique in confirming molecular planarity and intermolecular interactions. nih.gov

Broader Research Implications and Interdisciplinary Connections

Contribution to Natural Product Synthesis and Analog Development

The unique combination of functional groups in Ethyl 2-Cyano-3-cyclohexylpropanoate makes it a potentially valuable building block in the synthesis of complex natural products and their analogs. The cyanoacrylate moiety is a versatile Michael acceptor, susceptible to conjugate addition reactions, and the cyano and ester groups can be further transformed into a variety of other functionalities.

The dicarbonyl-like nature of related structures has been shown to be a common structural component in many natural products and medicines. oiccpress.com For instance, the synthesis of complex molecules such as a 1,10-seco-triterpenoid has been achieved utilizing a 2-cyano-3,10-diketone fragment, highlighting the utility of the cyano group in intricate molecular architectures. oiccpress.com This suggests that this compound could serve as a precursor for the stereoselective introduction of substituents at the α- and β-positions of the propanoate backbone.

The reactivity of the cyanoacrylate system allows for the construction of highly functionalized carbocyclic and heterocyclic rings, which are prevalent in a vast array of natural products. The cyclohexyl group, while seemingly a simple lipophilic appendage, can play a crucial role in directing the stereochemical outcome of reactions and influencing the conformational preferences of the resulting molecules. This can be particularly important in the development of natural product analogs where subtle changes in stereochemistry can lead to significant differences in biological activity.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagent/Catalyst Potential Product Application in Natural Product Synthesis
Michael Addition Nucleophiles (e.g., amines, thiols, carbanions) Substituted 2-cyano-3-cyclohexylpropanoates Introduction of diverse side chains for analog libraries.
Diels-Alder Reaction Dienes Cyclohexene derivatives Construction of complex polycyclic systems.
Reduction Reducing agents (e.g., NaBH4, LiAlH4) Amino alcohols, diols Access to chiral building blocks.

Chemical Biology: Investigation of Metabolites and Allelochemical Candidates

The field of chemical biology seeks to understand and manipulate biological systems using chemical tools. This compound, due to its potential bioactivity, is a candidate for investigation in this interdisciplinary area.

While this specific compound has not been identified as a natural metabolite, its structural components are found in various natural products. The study of its potential metabolic pathways in different organisms could provide insights into the biotransformation of cyano-containing compounds. Furthermore, its synthesis could be explored through biocatalytic routes, which would be relevant to understanding enzymatic transformations of similar substrates.

Of particular interest is the potential for this compound to act as an allelochemical. Allelopathy is the process by which an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. nih.gov It has been reported that cyanoacrylates possess herbicidal properties, functioning by disrupting photosynthetic electron transportation. researchgate.netslideshare.net This general bioactivity of the cyanoacrylate class suggests that this compound could exhibit similar properties.

The cyclohexyl moiety could enhance its lipophilicity, potentially facilitating its transport across plant cell membranes and increasing its efficacy. Investigating the allelopathic effects of this compound on various plant species could lead to the development of novel, selective herbicides. nih.gov Such studies would involve bioassays to determine its impact on seed germination, root and shoot growth, and other physiological parameters. areeo.ac.ir

Methodological Advancements in Sustainable and Green Chemistry

The synthesis of specialty chemicals like this compound provides an opportunity to apply and advance the principles of green and sustainable chemistry. Traditional synthetic routes to cyanoacrylates often involve the Knoevenagel condensation of an alkyl cyanoacetate (B8463686) with formaldehyde, followed by depolymerization of the resulting polymer. gvpress.comsciencemadness.orgwikipedia.org This process can require high temperatures and may generate significant waste.

Modern synthetic methodologies offer greener alternatives. For instance, the use of biocatalysts, such as immobilized lipases, for ester synthesis is a well-established green technique that can be applied to the production of various esters. researchgate.net Exploring the enzymatic synthesis of this compound could lead to a more sustainable process with higher selectivity and milder reaction conditions.

Furthermore, the development of novel catalytic systems for the key C-C bond-forming reactions is an active area of research. The use of natural base catalysts, such as those derived from waste snail shells, has been shown to be effective for the synthesis of functionalized chromenes, a reaction that shares mechanistic features with the synthesis of cyanoacrylate derivatives. oiccpress.com Applying such eco-friendly and readily available catalysts to the synthesis of this compound could significantly reduce the environmental impact of its production.

Table 3: Comparison of Synthetic Approaches for Cyanoacrylate Derivatives

Synthetic Method Key Features Advantages Disadvantages
Traditional Knoevenagel Condensation Use of formaldehyde, basic catalysts, and thermal depolymerization. gvpress.comsciencemadness.org Well-established and high-yielding. Use of hazardous reagents, high energy consumption, potential for polymer waste.
Biocatalytic Synthesis Use of enzymes (e.g., lipases) in non-aqueous media. researchgate.net Mild reaction conditions, high selectivity, biodegradable catalyst. Potentially slower reaction rates, enzyme stability can be an issue.

While this compound may not be a widely studied compound, its chemical structure places it at the nexus of several important research areas. Its potential as a synthetic building block, a bioactive molecule, and a target for sustainable synthesis methodologies makes it a compelling subject for future investigation. The exploration of this and similar molecules will undoubtedly contribute to advancements in organic synthesis, chemical biology, and green chemistry.

Future Research Directions and Emerging Paradigms for Ethyl 2 Cyano 3 Cyclohexylpropanoate

Unexplored Reactivity Patterns and Novel Transformations

The unique juxtaposition of the cyano, ester, and bulky cyclohexyl groups in Ethyl 2-Cyano-3-cyclohexylpropanoate suggests a rich and unexplored reactivity profile. Future research could systematically investigate its behavior in a variety of chemical transformations.

Key Areas for Investigation:

Stereoselective Reactions: The chiral center at the C2 position invites exploration into diastereoselective and enantioselective reactions. The influence of the sterically demanding cyclohexyl group on the stereochemical outcome of reactions at or adjacent to the cyano- and ester-bearing carbon is a key area for study.

Cyclization Reactions: The bifunctional nature of the molecule, with its electrophilic ester carbonyl and nucleophilic potential of the nitrile group (after transformation), presents opportunities for intramolecular cyclization to form novel heterocyclic scaffolds.

Decarboxylative Transformations: Research into the selective removal of the ethoxycarbonyl group could provide a pathway to mono-substituted cyclohexylacetonitriles, which are valuable building blocks in medicinal chemistry.

Nitrile Group Manipulations: A systematic study of the hydrolysis, reduction, or conversion of the nitrile group into other functionalities (e.g., amides, amines, tetrazoles) would significantly expand the synthetic utility of this compound.

A summary of potential transformations is presented in the table below.

Transformation TypePotential Reagents/ConditionsExpected Product Class
Stereoselective ReductionChiral reducing agents (e.g., CBS catalyst)Chiral alcohols/amines
Intramolecular CyclizationStrong bases or acidsSubstituted lactams or other heterocycles
DecarboxylationKrapcho decarboxylation conditionsCyclohexyl-substituted acetonitriles
Nitrile HydrolysisAcidic or basic hydrolysisCarboxylic acids or amides

Development of Highly Efficient and Selective Catalytic Systems

The development of catalytic methods for both the synthesis and transformation of this compound is a crucial area for future research. Efficient and selective catalysts would not only improve the synthesis of the target molecule but also enable its use in more complex and environmentally benign chemical processes.

Prospective Catalytic Research:

Asymmetric Synthesis: Designing chiral catalysts for the enantioselective synthesis of this compound would be a significant advancement. This could involve chiral Lewis acids, organocatalysts, or transition metal complexes to control the stereochemistry during its formation, for instance, via a Michael addition to a cyclohexyl-substituted acceptor.

Catalytic Hydrogenation/Reduction: The development of selective catalysts for the reduction of either the nitrile or the ester group would enhance the synthetic versatility of the molecule. For example, heterogeneous catalysts (e.g., supported palladium or rhodium) could be tuned for selective hydrogenation of the nitrile.

C-H Activation: Exploring the catalytic activation of C-H bonds on the cyclohexyl ring could open pathways to novel functionalized derivatives without the need for pre-functionalized starting materials.

The table below outlines potential catalytic systems for further study.

Catalytic ApproachCatalyst TypePotential ApplicationDesired Outcome
Asymmetric SynthesisChiral OrganocatalystsEnantioselective Michael AdditionHigh enantiomeric excess of a single stereoisomer
Selective ReductionHeterogeneous Metal CatalystsSelective hydrogenation of the nitrileHigh yield of the corresponding primary amine
C-H FunctionalizationTransition Metal Catalysts (e.g., Iridium, Ruthenium)Direct functionalization of the cyclohexyl ringIntroduction of new functional groups at specific positions

Integration into Advanced Materials and Supramolecular Chemistry

The structural features of this compound make it a candidate for incorporation into advanced materials and for use in supramolecular chemistry, areas where it is currently unrepresented in the literature.

Potential Applications in Materials Science:

Polymer Chemistry: The ester functionality could be utilized for the synthesis of novel polyesters or as a pendant group in acrylic polymers. The bulky cyclohexyl group would be expected to influence the physical properties of such polymers, potentially increasing their thermal stability and altering their solubility. The nitrile group offers a site for post-polymerization modification.

Liquid Crystals: The rigid cyclohexyl ring combined with the polar cyano and ester groups suggests that derivatives of this compound could exhibit liquid crystalline properties. Future research could involve synthesizing related structures and studying their phase behavior.

Supramolecular Chemistry Prospects:

Host-Guest Chemistry: The cyclohexyl group could act as a guest moiety for various molecular hosts, such as cyclodextrins or calixarenes. The polar functional groups could serve as recognition sites.

Self-Assembly: The polarity of the cyano and ester groups could drive the self-assembly of molecules into ordered structures in the solid state or in solution, potentially mediated by dipole-dipole interactions or hydrogen bonding with other components. The formation of supramolecular complexes between cyanoacrylates and cations to facilitate anion transfer in solar cells is a known phenomenon, and similar principles could be explored here. bris.ac.ukbris.ac.uk

The following table summarizes potential research avenues in these advanced fields.

FieldResearch FocusPotential Outcome
Polymer ScienceIncorporation as a monomer or pendant groupNew polymers with tailored thermal and mechanical properties
Liquid CrystalsSynthesis of structurally related derivativesDiscovery of new liquid crystalline materials
Supramolecular ChemistryStudy of non-covalent interactionsFormation of novel host-guest complexes or self-assembled architectures

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Ethyl 2-Cyano-3-cyclohexylpropanoate, and how do they influence its handling in laboratory settings?

  • Answer : The compound (C11H15NO2, MW: 201.24 g/mol) is reported as a liquid with a density of 1.1076 g/cm³ and refractive index of 1.5012 at 25°C . These properties necessitate storage in airtight containers under inert gas to prevent hydrolysis or oxidation. For experimental reproducibility, precise measurement of viscosity and solubility in solvents like acetone, ethanol, and benzene is critical .

Q. What spectroscopic methods are recommended for structural validation of this compound?

  • Answer :

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Prioritize deuterated chloroform (CDCl3) as the solvent due to the compound’s solubility profile. The cyano group (C≡N) and ester carbonyl (C=O) will show distinct <sup>13</sup>C signals at ~115 ppm and ~170 ppm, respectively .
  • IR Spectroscopy : Confirm the presence of ester (C=O stretch: ~1740 cm⁻¹) and nitrile (C≡N stretch: ~2250 cm⁻¹) functional groups .

Q. How can researchers ensure synthesis reproducibility for this compound?

  • Answer : Adopt a two-step approach:

Cyclohexylpropanoate backbone formation : Use a base-catalyzed esterification of 3-cyclohexylpropanoic acid with ethanol under reflux (70–80°C) .

Cyano group introduction : Apply a nucleophilic substitution reaction with cyanide sources (e.g., KCN or NaCN) in anhydrous conditions to minimize side reactions .
Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 4:1) and purify via fractional distillation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental vs. theoretical reactivity profiles of this compound?

  • Answer :

  • DFT Calculations : Optimize the molecular geometry using Gaussian 16 at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Compare results with experimental reactivity data (e.g., hydrolysis rates in acidic/basic conditions) .
  • Molecular Dynamics Simulations : Model solvent interactions to explain discrepancies in solubility or reaction yields .

Q. What strategies mitigate steric hindrance during functionalization of the cyclohexyl group in this compound?

  • Answer :

  • Conformational Analysis : Use X-ray crystallography (via SHELXL ) to determine the cyclohexyl ring’s chair vs. boat conformation. Steric hindrance is minimized in chair conformers, enabling regioselective reactions at equatorial positions.
  • Catalytic Approaches : Employ bulky ligands (e.g., triphenylphosphine) in palladium-catalyzed cross-coupling reactions to direct substitution away from hindered sites .

Q. How should researchers address discrepancies in purity assessments between HPLC and <sup>1</sup>H NMR data?

  • Answer :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; detect impurities co-eluting with the main peak.
  • NMR : Integrate residual solvent or side-product signals (e.g., unreacted starting material at δ 1.2 ppm for ethyl groups).
    Cross-validate using mass spectrometry (ESI-MS) to confirm molecular ion peaks (m/z 201.24) .

Q. What experimental designs optimize enantiomeric resolution of this compound derivatives?

  • Answer :

  • Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol (95:5) to separate enantiomers.
  • Dynamic Kinetic Resolution : Catalyze asymmetric hydrogenation with Ru-BINAP complexes to favor R/S configurations .
    Validate enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR .

Methodological Guidelines

Designing a Stability Study Under Accelerated Conditions

  • Protocol :

Store samples at 40°C/75% RH for 6 months.

Analyze degradation products monthly via GC-MS (e.g., ethyl ester hydrolysis to carboxylic acid).

Apply Arrhenius kinetics to extrapolate shelf life at 25°C .

Statistical Analysis of Reproducibility in Synthetic Yield

  • Approach :

  • Conduct triplicate syntheses under identical conditions.
  • Perform ANOVA to assess variance between batches (p < 0.05 indicates significant variability).
  • Identify outliers using Grubbs’ test and refine reaction parameters (e.g., temperature control ±1°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.